molecular formula C10H18O B1295260 Cyclohexanone, 3-(1,1-dimethylethyl)- CAS No. 936-99-2

Cyclohexanone, 3-(1,1-dimethylethyl)-

Cat. No. B1295260
CAS RN: 936-99-2
M. Wt: 154.25 g/mol
InChI Key: YJZOKOQSQKNYLW-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-(1,1-dimethylethyl)-, also known as 3-tert-butylcyclohexan-1-one, is a compound with the molecular formula C10H18O . It is a six-carbon cyclic molecule with a ketone functional group . The molecular weight of this compound is 154.25 g/mol .


Molecular Structure Analysis

The molecular structure of Cyclohexanone, 3-(1,1-dimethylethyl)- consists of a cyclohexanone ring with a tert-butyl group attached to the third carbon . The InChI string representation of the molecule is InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

Cyclohexanone, 3-(1,1-dimethylethyl)- has a molecular weight of 154.25 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Future Directions

While specific future directions for Cyclohexanone, 3-(1,1-dimethylethyl)- are not mentioned in the retrieved sources, cyclohexane-1,3-dione derivatives are considered key structural precursors for the synthesis of a variety of synthetically significant compounds . This suggests potential future research directions in exploring the synthesis and applications of such compounds.

Mechanism of Action

3-(Tert-Butyl)cyclohexanone, also known as Cyclohexanone, 3-(1,1-dimethylethyl)- or 3-tert-butylcyclohexan-1-one, is a compound with a molecular formula of C10H18O . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Mode of Action

It’s known that the compound has a cyclohexanone ring, which may undergo various chemical reactions such as oxidation . More detailed studies are needed to fully understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

Cyclohexanone compounds are known to undergo e2 elimination reactions, which involve the removal of two substituents with the addition of a strong base, resulting in an alkene

Result of Action

It’s known that cyclohexanone compounds can undergo conformational changes, which could potentially affect their biological activity . More research is needed to elucidate the specific molecular and cellular effects of this compound’s action.

Action Environment

The action, efficacy, and stability of 3-(Tert-Butyl)cyclohexanone can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-tert-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZOKOQSQKNYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanone, 3-(1,1-dimethylethyl)-

CAS RN

936-99-2
Record name 3-tert-Butylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butylcyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-TERT-BUTYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5DSJ5DKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

300 g (2 mol) of 3-tert.butylphenol are hydrogenated in the presence of 3 g of palladium-on-active charcoal 5% and 3 g of anhydrous sodium carbonate at 0.15-0.3 bar hydrogen over-pressure and 115° C. In an autoclave for 21 hours. The mixture is then filtered over Celite. The Celite is washed with ether and the solution is evaporated. In this manner there are obtained 310.8 g of crude product, namely 1.5% trans-tert.butylcyclohexanol, 3.5% cis-tert.butylcyclohexanol, 86% 3-tert.butylcyclohexanone and 7.6% 3-tert.butylphenol. This product can be purified by distillation. There are obtained 232 g (75%) of 3-tert.butylcyclohexanone, b.p. 75°-76° C., 2 mbar (olfactorily acceptable, purity 94%) in addition to 11.3 g (3.6%) of impure material (purity 92%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two

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